molecular formula C10H16N2O2 B2785043 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one CAS No. 2224377-67-5

1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one

Cat. No. B2785043
CAS RN: 2224377-67-5
M. Wt: 196.25
InChI Key: CUWUETVIPHOBJR-UHFFFAOYSA-N
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Description

1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one, also known as AMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AMP is a piperazine derivative that has been synthesized through several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been shown to bind to various proteins, including the heat shock protein 90 (Hsp90), which is involved in the regulation of cell growth and survival. The binding of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one to Hsp90 may disrupt its function and lead to the inhibition of cancer cell growth.
Biochemical and physiological effects:
1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. In vitro studies have demonstrated that 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and migration of cancer cells. In addition, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to scavenge free radicals, which are implicated in various diseases.

Advantages and Limitations for Lab Experiments

1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which may limit its use in certain experiments. In addition, the mechanism of action of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has great potential for future research in various fields. In medicinal chemistry, further studies are needed to investigate the anti-cancer, anti-inflammatory, and anti-oxidant activities of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one in vivo and to optimize its pharmacokinetic properties. In biochemistry, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one can be used as a tool to study protein-ligand interactions and enzyme inhibition, and further studies are needed to elucidate its mechanism of action. In material science, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one can be explored as a potential precursor for the synthesis of novel materials with unique properties, such as molecularly imprinted polymers and metal-organic frameworks.
Conclusion:
In conclusion, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one, or 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one and to optimize its use in various fields.

Synthesis Methods

The synthesis of 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one can be achieved through several methods, including the reaction of 4-acetyl-1-methylpiperazine with acrolein in the presence of a base, the reaction of 4-acetyl-1-methylpiperazine with acrylonitrile in the presence of a base, and the reaction of 4-acetyl-1-methylpiperazine with acrylamide in the presence of a base. The yield and purity of the synthesized 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one depend on the reaction conditions, such as the type and concentration of the base, reaction temperature, and reaction time.

Scientific Research Applications

1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been used as a tool to study protein-ligand interactions and enzyme inhibition. In material science, 1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one has been explored as a potential precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-(4-acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-10(14)12-6-5-11(9(3)13)7-8(12)2/h4,8H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWUETVIPHOBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C=C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetyl-2-methylpiperazin-1-yl)prop-2-en-1-one

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